2,5-Dibromo-3-fluorobenzonitrile
Description
Significance of Halogenated Arenes as Versatile Synthetic Intermediates
Halogenated arenes, or aryl halides, are a cornerstone of modern organic synthesis, valued for their versatility as synthetic intermediates. bldpharm.comnist.gov These aromatic compounds, featuring one or more halogen atoms bonded to the benzene (B151609) ring, are crucial in the production of pharmaceuticals, agrochemicals, and advanced materials. nist.govchemicalbook.com The carbon-halogen bond, while stable, can be selectively activated to participate in a wide array of chemical transformations.
The true synthetic power of halogenated arenes was unlocked with the advent of transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Stille, Buchwald-Hartwig, and Heck couplings allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds at the site of the halogen. nih.govossila.com This capability makes aryl halides indispensable building blocks for constructing complex molecular architectures from simpler precursors. bldpharm.comnih.gov The nature of the halogen atom (F, Cl, Br, I) influences its reactivity, with iodides and bromides being particularly common in cross-coupling reactions due to their optimal balance of reactivity and stability. ossila.com
Overview of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research
Benzonitrile, a simple aromatic compound consisting of a benzene ring attached to a nitrile (-C≡N) group, and its derivatives are of significant interest in chemical research. rsc.org The nitrile group is a powerful electron-withdrawing group and a versatile functional handle. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or used to construct various nitrogen-containing heterocycles. rsc.orgnist.gov
Benzonitrile derivatives are integral to the development of new pharmaceuticals, functional dyes, and liquid crystals. ossila.comossila.com Their electronic properties and ability to engage in specific intermolecular interactions make them valuable motifs in medicinal chemistry and materials science. ossila.comossila.com For instance, fluorinated benzonitriles are widely used as scaffolds for active pharmaceutical ingredients (APIs) and in the synthesis of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). ossila.comossila.comossila.com The discovery of benzonitrile in the interstellar medium has also spurred research into its formation pathways under astrophysical conditions, highlighting its fundamental importance. google.com
Structural Context of 2,5-Dibromo-3-fluorobenzonitrile within Dihalogenated Benzonitriles
This compound belongs to the family of polyhalogenated benzonitriles. Its structure is defined by a benzene ring substituted with a nitrile group, two bromine atoms at positions 2 and 5, and a fluorine atom at position 3. The specific arrangement of these substituents dictates the molecule's electronic properties, steric profile, and reactivity. Each halogen atom provides a potential site for regioselective functionalization, making such compounds valuable as complex synthetic building blocks. enamine.net
The reactivity of each position on the aromatic ring is influenced by the combined electronic effects of the nitrile, bromo, and fluoro substituents. Comparing this compound to its isomers reveals how the placement of halogens can lead to different chemical behaviors, particularly in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-couplings. While specific experimental data for this compound is scarce, data for related isomers are available, providing a framework for its potential chemical utility.
Table 1: Comparison of Selected Halogenated Benzonitrile Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
|---|---|---|---|---|
| This compound | 1806353-46-7 | C₇H₂Br₂FN | 278.91 | N/A |
| 3,5-Dibromo-2-fluorobenzonitrile | 1160574-05-9 | C₇H₂Br₂FN | 278.91 | 62 - 67 |
| 2-Bromo-5-fluorobenzonitrile (B41413) | 57381-39-2 | C₇H₃BrFN | 200.01 | 92 - 95 |
| 4-Bromo-3-fluorobenzonitrile | 133059-44-6 | C₇H₃BrFN | 200.01 | 92 - 97 |
| 5-Bromo-2-fluorobenzonitrile | 179897-89-3 | C₇H₃BrFN | 200.01 | 76 - 80 |
| 3-Bromo-2-fluorobenzonitrile | 840481-82-5 | C₇H₃BrFN | 200.01 | N/A |
Data sourced from bldpharm.comnih.govossila.comossila.comchemicalbook.comoakwoodchemical.comsigmaaldrich.com. N/A indicates data not available in the consulted sources.
Historical Perspectives on the Development and Utility of Halogenated Nitriles in Organic Synthesis
The history of nitriles dates back to 1844, when Hermann Fehling first synthesized benzonitrile by the thermal dehydration of ammonium (B1175870) benzoate. rsc.org The development of synthetic methods for nitriles evolved significantly over the following decades. Key early methods for preparing nitriles from halogenated precursors include the Kolbe nitrile synthesis, which involves the reaction of alkyl halides with alkali metal cyanides, and the Rosenmund-von Braun synthesis for preparing aryl nitriles from aryl halides using cuprous cyanide. rsc.org
The introduction of halogens onto nitrile-containing aromatic rings expanded their synthetic utility. These halogenated nitriles became important precursors for more complex molecules. The development of halogen-metal exchange reactions provided a powerful method for generating nucleophilic aryl species from halogenated nitriles, which could then react with various electrophiles. enamine.net Throughout the 20th and into the 21st century, the proliferation of transition-metal catalysis has firmly established halogenated nitriles as versatile and indispensable building blocks in the synthesis of a vast range of functional molecules.
Further Research Required
A comprehensive article focusing solely on this compound cannot be completed at this time due to the absence of detailed scientific literature. Essential information regarding its specific synthesis, physicochemical properties, spectroscopic data, crystal structure, chemical reactivity, and applications remains unpublished or is not available in the public domain. The provided information serves as a contextual background based on the broader chemical families to which this compound belongs. Further experimental investigation and publication of results are necessary to enable a thorough and scientifically accurate review of this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
2,5-dibromo-3-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2FN/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLPCUKCVZTGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dibromo 3 Fluorobenzonitrile
Established Synthetic Pathways for 2,5-Dibromo-3-fluorobenzonitrile
The synthesis of this compound can be approached through several distinct routes, each with its own advantages and challenges related to starting material availability, reaction efficiency, and regiochemical control.
Direct Bromination Approaches (e.g., using N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin)
Direct bromination of a simpler precursor, such as 3-fluorobenzonitrile (B1294923), using electrophilic brominating agents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is a common strategy in aromatic chemistry. missouri.eduwikipedia.org These reagents serve as a source of an electrophilic bromine species (Br+) that attacks the electron-rich aromatic ring. youtube.com NBS is frequently used for the bromination of electron-rich aromatic compounds, including phenols and anilines, and can also be used for benzylic brominations under radical conditions. wikipedia.orgmasterorganicchemistry.com
However, achieving the specific 2,5-dibromo substitution pattern on 3-fluorobenzonitrile through a direct, one-pot reaction is synthetically challenging. The regiochemical outcome is dictated by the combined directing effects of the existing fluorine and nitrile substituents. For instance, studies on the electrophilic bromination of 3-fluorobenzonitrile with DBDMH have shown that the reaction selectively yields 2-bromo-5-fluorobenzonitrile (B41413), a different isomer, in high yield. acs.org This outcome is driven by the strong para-directing effect of the fluorine atom, which overrides other potential substitution patterns. This highlights the difficulty in controlling regioselectivity with direct bromination, often necessitating more complex, multi-step strategies to achieve the desired 2,5-dibromo-3-fluoro arrangement.
Table 1: Example of Electrophilic Bromination on a Substituted Benzene (B151609) Ring
| Reactant | Reagent | Product | Yield | Reference |
|---|
This table illustrates the regiochemical outcome of a direct bromination on a related precursor, highlighting the synthetic challenge.
Cyanation Reactions for Nitrile Group Introduction
An alternative synthetic strategy involves introducing the nitrile group at a later stage of the synthesis. This pathway would typically begin with a pre-functionalized benzene ring containing the desired halogen pattern, such as 1,4-dibromo-2-fluorobenzene (B72686). thermofisher.comsigmaaldrich.com This commercially available starting material can then undergo a cyanation reaction to replace one of the bromine atoms with a nitrile group.
Common methods for this transformation include the Rosenmund–von Braun reaction, which typically uses copper(I) cyanide (CuCN) at elevated temperatures, or more modern palladium-catalyzed cyanation reactions. Palladium-catalyzed methods often offer milder reaction conditions and broader substrate scope, utilizing reagents like zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN) in the presence of a palladium catalyst and a suitable ligand. The success of this approach depends on the selective replacement of one of the two bromine atoms, which can be influenced by the electronic environment created by the fluorine substituent.
Halodeboronation Strategies from Aryl Boronic Acids
Modern synthetic chemistry often employs boronic acids as versatile intermediates for creating carbon-carbon and carbon-heteroatom bonds. Halodeboronation, the substitution of a boronic acid group with a halogen, has emerged as a powerful and highly regioselective method. acs.org This strategy can be applied to the synthesis of halogenated aromatics with precise control over the substitution pattern.
In the context of this compound, a plausible route would involve the synthesis of an appropriately substituted aryl boronic acid precursor. For example, a suitably protected 2,5-dibromo-3-fluorophenylboronic acid could be subjected to a cyanation reaction, or conversely, a 2-bromo-5-cyano-6-fluorophenylboronic acid could undergo a second bromination via bromodeboronation. Research has demonstrated the effectiveness of this approach for synthesizing related compounds. For instance, 2-bromo-3-fluorobenzonitrile (B1333834) has been successfully synthesized via the sodium methoxide-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid using DBDMH as the bromine source. acs.org This method provides aryl bromides in good to excellent yields and highlights the generality of the transformation for a range of aryl boronic acids. acs.org
Table 2: General Scheme for Halodeboronation of Aryl Boronic Acids
| Substrate Type | Reagent | Product Type | Key Features | Reference |
|---|
Regioselectivity Control in the Synthesis of this compound
The production of a single, desired regioisomer like this compound from among many potential products is a significant challenge. Control over the reaction's regioselectivity is paramount and is governed by the inherent electronic properties of the substituents and the external reaction conditions.
Directing Effects of Halogen and Nitrile Substituents on Aromatic Substitution
In electrophilic aromatic substitution reactions, the substituents already present on the benzene ring determine the position of subsequent substitutions. These directing effects are a consequence of both inductive and resonance effects. msu.edu
Halogens (Fluorine, Bromine): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho-, para-directing. lumenlearning.comunizin.org This is because they can donate a lone pair of electrons through resonance, which stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. organicchemistrytutor.com
Nitrile Group (-CN): The nitrile group is a strongly deactivating, meta-directing group. unizin.org Both its inductive and resonance effects withdraw electron density from the aromatic ring, making it less nucleophilic. The resonance structures show that the ortho and para positions are significantly electron-deficient, thus directing the incoming electrophile to the meta position by default. libretexts.org
In a molecule like 3-fluorobenzonitrile, these effects are in competition. The fluorine at position 3 directs incoming electrophiles to positions 2 (ortho), 4 (ortho), and 6 (para). The nitrile group at position 1 directs to positions 3 and 5 (meta). The observed formation of 2-bromo-5-fluorobenzonitrile from the bromination of 3-fluorobenzonitrile suggests that the combined directing power of the fluorine (to its ortho position 2) and the nitrile (to its meta position 5) leads to this specific isomer, rather than the pattern needed for this compound. acs.org This complexity illustrates why direct multi-bromination is often not a viable strategy for this target molecule.
Table 3: Summary of Substituent Directing Effects
| Substituent | Type | Reactivity Effect | Directing Effect |
|---|---|---|---|
| -F, -Br | Halogen | Deactivating | Ortho, Para lumenlearning.comunizin.org |
Influence of Solvent and Temperature on Regiochemical Outcomes
The choice of solvent and the reaction temperature are critical parameters that can significantly influence the regiochemical outcome of a synthetic transformation. Solvents can affect the solubility of reagents, the stability of intermediates, and the effective reactivity of the electrophile. For example, in the bromination of activated aromatic compounds with N-bromosuccinimide, the use of dimethylformamide (DMF) as a solvent has been shown to promote high levels of para-selectivity. wikipedia.org In contrast, many radical brominations are carried out in non-polar solvents like carbon tetrachloride (CCl₄) under anhydrous conditions. missouri.edu
Temperature can also play a crucial role by determining whether a reaction is under kinetic or thermodynamic control. At lower temperatures, the reaction may favor the fastest-formed product (kinetic control), while at higher temperatures, the reaction may have enough energy to reverse and form the most stable product (thermodynamic control). While specific studies detailing the optimization of solvent and temperature for the synthesis of this compound are not widely published, the principles remain fundamental. Careful optimization of these conditions is essential to maximize the yield of the desired regioisomer and minimize the formation of unwanted byproducts.
Optimization of Reaction Conditions for Enhanced Yield and Purity
The introduction of two bromine atoms onto the 3-fluorobenzonitrile backbone necessitates a careful selection of reagents and conditions to control the regioselectivity and minimize the formation of unwanted byproducts. The electron-withdrawing nature of the nitrile and fluorine substituents deactivates the aromatic ring, making the electrophilic substitution challenging and requiring potent brominating systems.
The bromination of deactivated aromatic rings typically requires a catalyst to activate the bromine source. acs.org Lewis acids are commonly employed for this purpose, enhancing the electrophilicity of the brominating agent. masterorganicchemistry.com For the synthesis of related bromoarenes, various catalysts have been investigated.
Commonly used catalysts for aromatic bromination include iron(III) bromide (FeBr₃), aluminum chloride (AlCl₃), and zeolites. google.comjalsnet.com The choice of catalyst can significantly influence the reaction rate and the isomeric distribution of the products. For instance, in the selective bromination of other aromatic compounds, shape-selective zeolite catalysts have been used to control the regioselectivity of the substitution. google.com
The catalyst loading is a critical parameter to optimize. Insufficient catalyst may lead to slow or incomplete reactions, while excessive amounts can increase costs and potentially lead to the formation of over-brominated or undesired isomeric impurities. The optimal catalyst loading is typically determined empirically for each specific substrate and reaction setup.
Table 1: Comparison of Catalysts for Aromatic Bromination
| Catalyst | Typical Loading (mol%) | Key Advantages | Potential Drawbacks |
| Iron(III) Bromide (FeBr₃) | 5 - 10 | Readily available, effective for many substrates. | Can be moisture sensitive. |
| Aluminum Chloride (AlCl₃) | 5 - 15 | Strong Lewis acid, highly activating. | Can promote side reactions if not controlled. |
| Zeolites (e.g., HY, HM) | Varies | Shape-selective, can improve regioselectivity. google.com | May require specific reaction conditions. |
Achieving the desired this compound requires precise control over the stoichiometry of the reactants. The use of at least two equivalents of the brominating agent is necessary for the dibromination to occur. Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromoamides like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). acs.org
A significant challenge in the synthesis of this compound is the potential for the formation of other constitutional isomers. The directing effects of the fluorine (ortho, para-directing) and nitrile (meta-directing) groups on the aromatic ring can lead to a mixture of mono- and di-brominated products with varying substitution patterns.
Mitigation Strategies for Side Reactions:
Controlled Addition of Brominating Agent: Slow, portion-wise, or continuous addition of the brominating agent can help to maintain a low concentration of the electrophile in the reaction mixture, which can improve selectivity and reduce the formation of over-brominated species.
Temperature Control: Electrophilic aromatic substitution reactions are often exothermic. Maintaining a consistent and optimized temperature is crucial to control the reaction rate and minimize side reactions.
Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction pathway. For the bromination of deactivated aromatics, strong acids like concentrated sulfuric acid are sometimes used as the reaction medium. acs.org
Scalability and Industrial Production Considerations
Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces a new set of challenges related to safety, efficiency, and cost-effectiveness.
The use of molecular bromine on a large scale presents significant safety hazards due to its high toxicity and corrosivity. mdpi.com Industrial processes often seek to minimize the handling of such hazardous materials. One approach is the in-situ generation of the brominating agent.
Large-scale batch brominations require robust reactor systems capable of handling corrosive reagents and effectively dissipating the heat generated during the reaction. The workup procedures must also be scalable to handle large volumes of reaction mixtures and efficiently isolate the desired product. One documented large-scale bromination involved dissolving the starting material and treating it with sodium hydroxide, followed by extraction and reaction with bromine in glacial acetic acid, leading to crystallization of the product. scribd.com
Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of chemicals, particularly for reactions involving hazardous reagents or challenging reaction conditions. mdpi.comresearchgate.net The application of continuous flow reactors to the bromination of aromatic compounds offers several advantages over traditional batch processing.
Advantages of Continuous Flow Bromination:
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, significantly reducing the risks associated with runaway reactions or accidental releases. mdpi.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to better reaction control and potentially higher yields and selectivity.
Rapid Optimization: Flow systems allow for the rapid screening of reaction parameters such as temperature, residence time, and stoichiometry, accelerating process development.
Scalability: Scaling up production in a flow system is often achieved by "numbering-up" (running multiple reactors in parallel) or by operating the reactor for longer periods, which can be more straightforward than scaling up batch reactors.
A general approach for electrophilic bromination in a flow system involves the in-situ generation of the brominating agent (e.g., from an oxidant and a bromide source), which is then immediately mixed with the substrate stream in a reactor coil. mdpi.comresearchgate.net The reaction mixture then flows through a heated or cooled zone for a specific residence time before the reaction is quenched.
Table 2: Comparison of Batch vs. Continuous Flow for Aromatic Bromination
| Feature | Batch Processing | Continuous Flow Processing |
| Safety | Higher risk with hazardous reagents like Br₂. | Inherently safer due to small reactor volumes. mdpi.com |
| Heat Transfer | Can be challenging to control on a large scale. | Excellent heat transfer, precise temperature control. |
| Mixing | Can be inefficient, leading to local hot spots. | Efficient mixing, improved reaction homogeneity. |
| Scalability | Often requires significant process redesign. | More straightforward scale-up by numbering-up or longer run times. |
| Process Control | More difficult to precisely control reaction parameters. | Precise control over residence time, temperature, and stoichiometry. |
Reaction Mechanisms and Mechanistic Organic Chemistry of 2,5 Dibromo 3 Fluorobenzonitrile
Reactivity Profile of 2,5-Dibromo-3-fluorobenzonitrile
The reactivity of this compound is characterized by the distinct roles of its functional groups. The bromine and fluorine atoms serve as potential leaving groups in substitution reactions, while the nitrile group profoundly influences the electronic landscape of the aromatic ring.
In the context of nucleophilic aromatic substitution (SNAr) reactions, the reactivity of halogens as leaving groups typically follows the order F > Cl > Br > I. This is because the rate-determining step is usually the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the carbon-halogen bond. masterorganicchemistry.com Therefore, the fluorine atom in this compound is the most likely site for nucleophilic attack, assuming it is in an activated position.
Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity order is inverted (I > Br > Cl > F). This is due to the mechanism of these reactions, which involves the oxidative addition of the palladium catalyst to the carbon-halogen bond. This step is more favorable for weaker carbon-halogen bonds. Consequently, the bromine atoms in this compound are the primary sites for cross-coupling reactions.
A comparative overview of halogen reactivity in these two major reaction types is presented below.
| Reaction Type | Halogen Reactivity Order | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Rate is determined by the polarization of the C-X bond, facilitating nucleophilic attack. masterorganicchemistry.com |
| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Rate is influenced by the ease of oxidative addition of palladium to the C-X bond. |
The nitrile (-CN) group is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond's ability to accept electron density through resonance. This deactivates the aromatic ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution. nih.gov The electron-withdrawing nature of the nitrile group is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during SNAr reactions. youtube.com
The stabilizing effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the nitrile group through resonance. In this compound, the nitrile group is para to the bromine at the C5 position and meta to the fluorine at the C3 position and the bromine at the C2 position. This positioning has significant implications for the regioselectivity of SNAr reactions.
From a steric perspective, the linear geometry of the nitrile group results in minimal steric hindrance compared to bulkier functional groups. rsc.org This allows for relatively unhindered access of nucleophiles to the adjacent positions on the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly deactivating nitrile group makes this compound a suitable substrate for SNAr reactions. The course of these reactions is dictated by the principles of regioselectivity and the nature of the mechanistic pathways.
The regioselectivity of SNAr reactions on this compound is determined by the ability of the nitrile group to stabilize the anionic Meisenheimer intermediate. Nucleophilic attack at positions ortho or para to an electron-withdrawing group is favored. In this molecule, the C5 position (bearing a bromine atom) is para to the nitrile group, and the C3 position (bearing a fluorine atom) is meta. Therefore, nucleophilic attack is anticipated to occur preferentially at the C5 position, leading to the displacement of the bromide ion. While fluorine is generally a better leaving group in SNAr reactions, the electronic activation at the C5 position by the para-nitrile group would likely override this, making the C5-Br the more probable site of substitution.
The mechanistic pathway for SNAr reactions is generally depicted as a two-step addition-elimination process. youtube.com However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly when the leaving group is good (like bromide) and the activating group is not exceptionally strong. harvard.eduspringernature.com In a concerted mechanism, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.
Plausible SNAr Reaction and Regioselectivity
| Nucleophile | Position of Attack | Leaving Group | Predicted Major Product | Rationale for Regioselectivity |
| RO⁻ (e.g., CH₃O⁻) | C5 | Br⁻ | 5-Alkoxy-2-bromo-3-fluorobenzonitrile | The C5 position is para to the electron-withdrawing nitrile group, providing superior resonance stabilization of the Meisenheimer intermediate. researchgate.net |
| R₂NH (e.g., (CH₃)₂NH) | C5 | Br⁻ | 5-(Dialkylamino)-2-bromo-3-fluorobenzonitrile | Similar to alkoxides, the para-activation by the nitrile group directs the nucleophilic attack to the C5 position. researchgate.net |
The characterization of the Meisenheimer complex is a key piece of evidence for the stepwise mechanism. These intermediates are often highly colored and can sometimes be isolated and characterized by spectroscopic methods like NMR and UV-Vis spectroscopy. nih.gov For this compound, the Meisenheimer intermediate resulting from nucleophilic attack at C5 would be stabilized by resonance delocalization of the negative charge onto the nitrile group.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, which are powerful methods for forming carbon-carbon bonds. The differential reactivity of the two bromine atoms offers opportunities for selective functionalization.
In palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br bonds is influenced by both electronic and steric factors. Studies on analogous compounds like 2,5-dibromo-3-methylthiophene and 2,5-dibromo-3-hexylthiophene have consistently shown that the C5-Br bond is more reactive than the C2-Br bond in Suzuki couplings. nih.govresearchgate.net This selectivity is attributed to the greater steric hindrance at the C2 position, which is flanked by two substituents (the bromine at C5 and the substituent at C3). The C5 position, being less sterically encumbered, is more accessible to the bulky palladium catalyst for oxidative addition.
It is therefore highly probable that this compound would exhibit similar regioselectivity, with the initial cross-coupling reaction occurring at the C5 position.
Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling
| Reaction Type | Coupling Partner | Position of Coupling | Predicted Major Product | Basis for Predicted Selectivity |
| Suzuki Coupling | Arylboronic acid | C5 | 5-Aryl-2-bromo-3-fluorobenzonitrile | Based on studies of analogous 2,5-dibromothiophenes, the C5 position is less sterically hindered and therefore more reactive in palladium-catalyzed couplings. nih.govresearchgate.net |
| Stille Coupling | Organostannane | C5 | 5-Aryl/Alkyl-2-bromo-3-fluorobenzonitrile | Similar steric arguments as for the Suzuki coupling would favor reaction at the C5 position. |
Following the initial coupling at the C5 position, a second cross-coupling reaction can be performed at the C2 position, often under more forcing conditions, to achieve disubstitution. This stepwise approach allows for the synthesis of unsymmetrically substituted benzonitrile (B105546) derivatives. beilstein-journals.org
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide. For this compound, this reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) complex into one of the C-Br bonds. Due to the electronic effects of the substituents, oxidative addition is anticipated to occur preferentially at the C5-Br bond. Following this, transmetalation with the organoboron species and subsequent reductive elimination would yield the mono-arylated product, leaving the C2-Br bond available for a second, different coupling reaction if desired.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound This table is based on general principles of Suzuki-Miyaura reactions, as specific experimental data for this substrate was not found.
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product (Predicted) |
|---|---|---|---|---|---|---|
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/Water | 5-Bromo-3-fluoro-[1,1'-biphenyl]-2-carbonitrile |
Stille Coupling Applications
The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. Similar to the Suzuki-Miyaura reaction, the mechanism proceeds through a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, and reaction conditions can influence the rate and selectivity of the coupling. The reactivity of the two bromine atoms in this compound would again be a key factor, with the C5-Br bond expected to be more susceptible to initial reaction.
Heck Reaction Mechanisms and Selectivity
The Heck reaction forms a C-C bond between an aryl halide and an alkene. The mechanism involves the oxidative addition of palladium(0) to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the catalyst. With this compound, regioselectivity would be a primary consideration, both in terms of which C-Br bond reacts first and the position of attachment on the alkene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of amines with aryl halides. For this compound, this would enable the introduction of a wide variety of primary or secondary amines at either the C2 or C5 position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product. The choice of phosphine ligand is often critical in achieving high yields and functional group tolerance.
Table 2: Representative Buchwald-Hartwig Amination Reaction Components This table outlines typical components used in this reaction type.
| Component | Example | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophile |
| Amine | Morpholine | Nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃ | Source of catalytic Pd(0) |
| Ligand | XPhos | Stabilizes catalyst, promotes reductive elimination |
| Base | NaOt-Bu | Deprotonates the amine in the catalytic cycle |
| Solvent | Toluene | Reaction medium |
Exploration of Kumada and Negishi Coupling Potential
The Kumada and Negishi couplings are powerful C-C bond-forming reactions that utilize Grignard reagents (organomagnesium) and organozinc reagents, respectively. These organometallic reagents are typically more reactive than the organoboron or organotin compounds used in Suzuki and Stille couplings, which can allow for reactions to proceed under milder conditions or with less reactive aryl chlorides. The fundamental mechanistic steps of oxidative addition, transmetalation, and reductive elimination, catalyzed by either palladium or nickel, are conserved. The potential for these reactions with this compound would allow for the introduction of a diverse range of alkyl, vinyl, or aryl groups.
Other Significant Chemical Transformations
Oxidation Reactions of Nitrile and Aromatic Ring
While cross-coupling reactions are the most prominent transformations for this compound, other reactions can be envisaged. The nitrile group is generally stable to many oxidative conditions. However, under harsh conditions (e.g., strong acid or base with a strong oxidant), it could potentially be hydrolyzed to a carboxylic acid. The aromatic ring itself is electron-deficient and substituted with halogens, making it relatively resistant to electrophilic attack and oxidative degradation. Specific and controlled oxidation of the aromatic ring would likely require specialized reagents and conditions that are beyond the scope of standard laboratory transformations.
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to elucidate the complex mechanisms, transition states, and energy landscapes of reactions involving molecules like this compound.
Computational methods can map the entire energy profile of a reaction, from reactants to products, including high-energy transition states and intermediates. ethernet.edu.et For reactions involving this compound, this can provide critical insights:
Oxidative Addition in Cross-Coupling: In nickel- or palladium-catalyzed cross-coupling reactions, DFT calculations can determine the activation energy barrier for the oxidative addition of the C-Br bond to the metal center. acs.orgthieme-connect.com This step is often rate-limiting, and its energy barrier can explain the relative reactivity of the bromines at the C-2 versus C-5 positions.
Reductive Elimination: The energy barrier for the final reductive elimination step, which forms the new C-C bond, can also be calculated to understand the efficiency of the catalytic cycle. uu.nl
Regioselectivity: By comparing the energies of transition states for different reaction pathways (e.g., Grignard formation at C-2 vs. C-5, or electrophilic attack at C-4 vs. C-6), computational models can predict the major product isomer with high accuracy.
These calculations involve optimizing the geometry of molecules at various points along the reaction coordinate and identifying the saddle point on the potential energy surface that corresponds to the transition state. acs.org
Catalysts and their associated ligands are central to the organometallic chemistry of this compound. Computational studies are indispensable for understanding and predicting their influence. ccspublishing.org.cn
Catalyst Design: Computational modeling allows for the in silico screening of new catalysts and ligands. By calculating the energy profiles for a reaction with a series of virtual ligands, researchers can identify promising candidates that might enhance selectivity or allow the reaction to proceed under milder conditions before committing to laboratory synthesis. researchgate.net For instance, calculations could explore how different metals (e.g., Ni vs. Pd) or ligand architectures would affect the desired magnesium-bromine exchange and subsequent coupling reactions. researchgate.net
| Computational Method | Application to this compound Reactions | Insights Gained |
| Density Functional Theory (DFT) | Geometry optimization of reactants, intermediates, transition states, and products. | Provides stable molecular structures and relative energies. |
| Transition State Search | Locating the highest energy point (saddle point) along a reaction coordinate. | Determines the structure of the transition state and the activation energy (reaction barrier). acs.org |
| Energy Profile Calculation | Mapping the Gibbs free energy of the system as it progresses from reactants to products. | Elucidates the full reaction mechanism, identifies the rate-determining step, and predicts reaction feasibility. mq.edu.au |
| Steric and Electronic Analysis | Quantifying properties of ligands, such as cone angle, bite angle, and donor/acceptor character. | Explains how different ligands modulate catalyst activity and selectivity in cross-coupling reactions. ccspublishing.org.cnacs.org |
Advanced Spectroscopic and Structural Characterization of 2,5 Dibromo 3 Fluorobenzonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For a molecule like 2,5-Dibromo-3-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete picture of its atomic connectivity and electronic environment.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the bromine, fluorine, and nitrile substituents. Aromatic protons in such electron-deficient rings typically resonate at downfield chemical shifts.
The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The chemical shifts of the aromatic carbons are spread over a range, with carbons directly attached to electronegative substituents (bromine, fluorine, and the cyano group) showing distinct shifts. The carbon of the nitrile group typically appears in a characteristic downfield region. youtube.comchemicalbook.com The presence of fluorine will induce C-F coupling, which can be observed in the ¹³C spectrum, providing further structural confirmation.
¹⁹F NMR spectroscopy is particularly informative for fluorinated organic compounds. thermofisher.com For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom is sensitive to its electronic environment, and the coupling of the fluorine to adjacent protons (H-F coupling) and carbons (C-F coupling) provides crucial connectivity data.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | |||
| H-4 | 7.60 - 7.80 | Doublet of doublets | J(H-F) ≈ 6-8, J(H-H) ≈ 2-3 |
| H-6 | 7.80 - 8.00 | Doublet | J(H-H) ≈ 2-3 |
| ¹³C | |||
| C-1 (C-CN) | 110 - 115 | Doublet | J(C-F) ≈ 15-20 |
| C-2 (C-Br) | 115 - 120 | Doublet | J(C-F) ≈ 5-10 |
| C-3 (C-F) | 158 - 162 | Doublet | J(C-F) ≈ 240-260 |
| C-4 (C-H) | 130 - 135 | Doublet | J(C-F) ≈ 5-10 |
| C-5 (C-Br) | 120 - 125 | Singlet | |
| C-6 (C-H) | 135 - 140 | Doublet | J(C-F) ≈ 2-4 |
| C≡N | 115 - 120 | Singlet | |
| ¹⁹F | |||
| F-3 | -100 to -120 | Doublet of doublets | J(F-H4) ≈ 6-8, J(F-H6) ≈ 1-2 |
Note: The predicted values are based on data from analogous halogenated benzonitriles and general substituent effects in NMR spectroscopy. Actual experimental values may vary.
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space interactions, advanced two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edugithub.io
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling between the two aromatic protons (H-4 and H-6), helping to confirm their positions relative to each other. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edugithub.io It would definitively link the proton signals to their corresponding carbon atoms in the benzene (B151609) ring.
These 2D NMR experiments, when used in conjunction, provide a powerful methodology for the complete and unambiguous structural elucidation of complex molecules like this compound. researchgate.netscience.gov
The interpretation of NMR spectra for polyhalogenated benzonitriles can present several challenges. The presence of multiple electronegative halogens can lead to complex second-order coupling effects in the ¹H NMR spectrum, potentially making simple first-order analysis difficult. Furthermore, the prediction of chemical shifts can be less accurate due to the complex interplay of electronic and steric effects of the substituents. In ¹³C NMR, the signals for carbons bearing bromine atoms can be broadened due to quadrupolar relaxation, which can sometimes make them difficult to observe. The interpretation of long-range C-F and H-F coupling constants also requires careful consideration of the through-bond and through-space coupling pathways.
Infrared (IR) and Raman Spectroscopy
The most characteristic vibration in the IR and Raman spectra of this compound is the nitrile (C≡N) stretching mode. This vibration typically appears in a relatively clean region of the spectrum, making it a reliable diagnostic peak. For aromatic nitriles, this band is generally observed in the range of 2220-2240 cm⁻¹. The exact position is influenced by the electronic effects of the other substituents on the ring. The strong electron-withdrawing nature of the bromine and fluorine atoms is expected to slightly increase the frequency of the nitrile stretch compared to unsubstituted benzonitrile (B105546).
Other characteristic vibrations include:
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.
C-F stretching: The C-F stretching vibration is typically strong in the IR spectrum and is expected in the range of 1100-1300 cm⁻¹.
C-Br stretching: These vibrations occur at lower frequencies, typically in the range of 500-700 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the aromatic ring itself usually appear as a series of bands in the 1400-1600 cm⁻¹ region.
A complete vibrational analysis of this compound would involve the assignment of all fundamental vibrational modes. This is often aided by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities. nih.gov By comparing the experimental IR and Raman spectra with the calculated spectra, a detailed understanding of the vibrational dynamics of the molecule can be achieved.
While this compound is a relatively rigid molecule, vibrational spectroscopy can provide insights into any potential conformational preferences, although significant conformational flexibility is not expected for this planar aromatic system. The analysis of the vibrational modes can also offer information about the electronic structure and bonding within the molecule.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency Range (cm⁻¹) |
| C≡N | Stretch | 2220 - 2240 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aromatic C=C | Stretch | 1400 - 1600 |
| C-F | Stretch | 1100 - 1300 |
| C-Br | Stretch | 500 - 700 |
| Aromatic C-H | Out-of-plane bend | 800 - 900 |
Note: These are general ranges and the actual peak positions can be influenced by the specific substitution pattern and electronic effects within the molecule.
In-situ IR/Raman Spectroscopy for Real-time Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters to ensure product quality and yield. In-situ Infrared (IR) and Raman spectroscopy are powerful Process Analytical Technologies (PAT) that provide immediate molecular information throughout the course of a reaction without the need for offline sampling. azooptics.comaiche.org
The synthesis of this compound, likely proceeding from a precursor such as 1,4-dibromo-2-fluorobenzene (B72686) through a cyanation reaction, can be effectively monitored using these techniques. By immersing a fiber-optic probe directly into the reaction vessel, vibrational spectra can be collected continuously. americanpharmaceuticalreview.com
Raman Spectroscopy: This technique is particularly well-suited for monitoring reactions in solution. The progress of the synthesis of this compound could be tracked by observing changes in specific Raman bands. For instance, the disappearance of a band corresponding to a key vibrational mode of the starting material and the simultaneous appearance of bands characteristic of the product would be monitored. Key vibrational modes for this compound would include the nitrile stretch (C≡N), and stretches corresponding to the C-Br and C-F bonds. americanpharmaceuticalreview.comoxinst.com Raman is often superior for this type of reaction as it is less sensitive to changes in solution opacity that can occur during a reaction. americanpharmaceuticalreview.com
Infrared (IR) Spectroscopy: In-situ IR, often using Attenuated Total Reflectance (ATR) probes, can also provide real-time data. The formation of the nitrile group is readily observed by the appearance of its strong, sharp absorption band in a relatively uncongested region of the IR spectrum.
By trending the intensity of these characteristic peaks over time, a reaction profile can be generated. This allows for the precise determination of reaction completion, preventing the formation of impurities from over- or under-reacting and leading to improved process efficiency. aiche.org
Table 1: Expected Vibrational Frequencies for Monitoring the Synthesis of this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Monitored Event |
| Nitrile (-C≡N) | Stretching | 2220-2240 | Product Formation |
| Carbon-Bromine (Ar-Br) | Stretching | 500-680 | Product Formation / Starting Material Consumption |
| Carbon-Fluorine (Ar-F) | Stretching | 1000-1400 | Product Formation / Starting Material Consumption |
Note: The exact positions of the Ar-Br and Ar-F bands can be complex due to coupling with other ring vibrations.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
Molecular Weight Validation and Fragmentation Pathway Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides validation of the molecular weight of this compound and offers insights into its structure. When the molecule is ionized, it forms a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk For aromatic compounds, the molecular ion peak is typically prominent due to the stability of the aromatic ring. libretexts.org
A key feature in the mass spectrum of this compound would be the isotopic pattern created by the two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the molecular ion will appear as a characteristic cluster of three peaks:
M⁺˙: Containing two ⁷⁹Br atoms.
(M+2)⁺˙: Containing one ⁷⁹Br and one ⁸¹Br atom.
(M+4)⁺˙: Containing two ⁸¹Br atoms.
The relative intensities of these peaks are expected to be in an approximate 1:2:1 ratio, providing a clear signature for a dibrominated compound.
The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragments helps to piece together the molecular structure.
Plausible Fragmentation Pathway:
Loss of a Bromine Atom: A common fragmentation pathway for halogenated compounds is the cleavage of the carbon-halogen bond. The loss of a bromine radical would result in a fragment ion [M-Br]⁺. This would appear as two peaks separated by 2 amu (due to the remaining bromine isotope).
Loss of the Nitrile Group: The molecule could lose the cyano group as a radical, leading to a [M-CN]⁺ fragment.
Loss of HBr: Elimination of HBr is another possible pathway.
Further Fragmentations: Subsequent losses, such as the second bromine atom or a C₂H fragment, can also occur.
Table 2: Predicted Mass Spectrometry Fragments for C₇H₂Br₂FN
| Ion Formula | Description | Predicted m/z (using ⁷⁹Br) |
| [C₇H₂⁷⁹Br₂FN]⁺˙ | Molecular Ion (M⁺˙) | 277 |
| [C₇H₂⁷⁹Br⁸¹BrFN]⁺˙ | Molecular Ion (M+2)⁺˙ | 279 |
| [C₇H₂⁸¹Br₂FN]⁺˙ | Molecular Ion (M+4)⁺˙ | 281 |
| [C₇H₂BrFN]⁺ | Loss of a Br radical | 198 |
| [C₆H₂Br₂F]⁺ | Loss of a CN radical | 251 |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
While low-resolution MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. ub.edu By comparing the experimentally measured exact mass with the theoretically calculated mass for a given formula, the elemental formula can be confirmed. This is a critical step in the identification of a new or synthesized compound, as it distinguishes between different formulas that may have the same nominal mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Isotope Composition | Calculated Exact Mass | Expected HRMS Result |
| C₇H₂Br₂FN | C₇H₂⁷⁹Br₂FN | 276.8562 | 276.8562 ± 0.0005 |
X-ray Crystallography and Crystal Structure Analysis
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com
Precise Molecular and Crystal Structure Determination and Confirmation
An X-ray crystallographic analysis of a suitable single crystal of this compound would provide unequivocal proof of its structure. The analysis yields the precise coordinates of each atom in the crystal's unit cell, allowing for the determination of exact bond lengths, bond angles, and torsion angles. mdpi.com
The expected results would confirm the planarity of the substituted benzene ring and provide precise geometric parameters. These experimental values can be compared with data from similar structures in crystallographic databases or with theoretical calculations. researchgate.net
Table 4: Expected Bond Lengths and Angles for this compound
| Parameter | Description | Expected Value |
| C-C (aromatic) | Carbon-carbon bond in the benzene ring | ~1.39 Å |
| C-CN | Bond between the ring and the nitrile carbon | ~1.45 Å |
| C≡N | Carbon-nitrogen triple bond | ~1.15 Å |
| C-Br | Carbon-bromine bond | ~1.90 Å |
| C-F | Carbon-fluorine bond | ~1.35 Å |
| C-C-C (angle) | Angle within the benzene ring | ~120° |
Note: These are generalized values; actual bond lengths and angles will be slightly distorted by the electronic effects of the substituents.
Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, π-Stacking, Halogen-Halogen Interactions)
The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. mdpi.com The analysis of these interactions is crucial for understanding the physical properties of the solid and for crystal engineering.
Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N and C-H···F hydrogen bonds are possible. The aromatic C-H group can act as a donor, interacting with the nitrogen atom of the nitrile group or the fluorine atom of a neighboring molecule. rsc.orgnih.gov The fluorine atom is generally considered a weak hydrogen bond acceptor. rsc.orgescholarship.org The geometry of these interactions (distance and angle) would be carefully analyzed to determine their significance.
π-Stacking: The aromatic rings of this compound molecules can interact via π-π stacking. These interactions are typically not a face-to-face "sandwich" arrangement, which is electrostatically repulsive. wikipedia.orgnih.gov Instead, a parallel-displaced or a T-shaped (edge-to-face) geometry is more common, where the electron-poor region of one ring interacts favorably with the electron-rich region of another. ucla.edu The presence of multiple electron-withdrawing substituents (Br, F, CN) significantly influences the quadrupole moment of the aromatic ring, which in turn dictates the geometry and strength of these stacking interactions.
Halogen-Halogen Interactions: Given the presence of two bromine atoms and one fluorine atom, halogen-halogen interactions are expected to be significant directing forces in the crystal packing. rsc.org These interactions occur when the region of positive electrostatic potential (the σ-hole) on the outer side of one halogen atom is attracted to a region of negative potential (such as the equatorial region) on another halogen. nih.govacs.org
Br···Br Interactions: These are a common feature in brominated compounds and can be classified based on their geometry (e.g., Type I and Type II), influencing the formation of specific supramolecular motifs. mdpi.comresearchgate.net
Br···N/Br···F Interactions: The bromine σ-hole could also interact with the lone pair on the nitrogen of the nitrile group or the electronegative fluorine atom of an adjacent molecule, forming a halogen bond. acs.org
The distances and angles of these contacts are critical for their classification as stabilizing interactions, with distances typically being less than the sum of the van der Waals radii of the involved atoms. mdpi.com A detailed analysis of these forces provides a complete picture of the supramolecular architecture of this compound in the solid state.
Challenges in Crystallization and Structure Solution for Halogenated Compounds
The crystallization of halogenated organic compounds, including polysubstituted benzonitriles like this compound, presents a unique set of challenges that can complicate the growth of high-quality single crystals suitable for X-ray diffraction analysis and subsequent structure solution. These difficulties often stem from the complex interplay of intermolecular interactions governed by the halogen substituents.
The presence of multiple halogen atoms (bromine and fluorine) on the benzene ring introduces the possibility of various non-covalent interactions, such as halogen bonding (Br···N, Br···Br, Br···F) and π-π stacking interactions between the aromatic rings. mdpi.comacs.orgnih.gov The relative strengths and geometries of these interactions can lead to the formation of multiple, energetically similar crystal packing arrangements, a phenomenon known as polymorphism. Each polymorph, or different crystalline form, possesses a unique set of physicochemical properties. The competition between different intermolecular interactions can also result in a disordered crystal lattice, where molecules adopt multiple orientations within the same crystal structure. acs.org This static disorder can significantly hinder the refinement of the crystal structure and lower the accuracy of the determined atomic positions and molecular geometry. acs.org
Furthermore, the presence of heavy atoms like bromine can lead to significant X-ray absorption, which may require the use of specific radiation wavelengths (e.g., molybdenum or silver) to mitigate. The accurate placement of the lighter fluorine atom in the presence of the much more electron-dense bromine atoms can also be challenging during structure refinement.
An illustrative representation of potential intermolecular interactions that can influence the crystal packing of this compound is provided in the table below.
| Interaction Type | Description | Potential Impact on Crystallization |
| Halogen Bonding | Non-covalent interaction between the electrophilic region of a halogen atom (σ-hole) and a nucleophilic site. In this molecule, potential interactions include Br···N, Br···Br, and Br···F. nih.gov | Can direct crystal packing, but competition between different halogen bonds can lead to polymorphism or disordered structures. mdpi.comnih.gov |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Influences the packing of molecules into columns or layers. The presence of halogens can modulate the electronic nature of the aromatic ring, affecting the strength and geometry of these interactions. mdpi.comacs.org |
| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the molecules, influenced by the electron-withdrawing nitrile and halogen groups. | Contributes to the overall lattice energy and can influence the orientation of molecules within the crystal. |
| van der Waals Forces | Weak, non-specific interactions that are present between all molecules. | Contribute to the overall crystal packing density. |
This table is for illustrative purposes and represents potential interactions based on the molecular structure.
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are indispensable for the quality control of this compound, ensuring its purity and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques for these purposes.
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely adopted method for determining the purity of non-volatile and thermally labile compounds like this compound. This technique is crucial for separating the main compound from any impurities, including isomers, starting materials, and by-products from the synthesis process. nih.govnih.gov
The choice of a suitable stationary phase is critical for achieving the desired separation. While standard C8 and C18 columns are commonly used, stationary phases with different selectivities, such as those containing pentafluorophenyl (PFP) groups, can offer enhanced resolution for halogenated aromatic compounds. chromatographyonline.comchromforum.org The unique interactions of the PFP phase can help to better resolve isomers that may be difficult to separate on traditional alkyl-bonded phases. chromatographyonline.com
Method validation according to the International Council for Harmonisation (ICH) guidelines is essential to ensure the reliability of the analytical results. This includes demonstrating the method's specificity, linearity, accuracy, precision, and robustness. nih.gov
A typical set of HPLC parameters for the analysis of this compound is outlined in the table below.
| Parameter | Typical Conditions | Purpose |
| Column | PFP or C18, 4.6 x 150 mm, 5 µm | Provides the stationary phase for separation. PFP phases can offer unique selectivity for halogenated compounds. chromatographyonline.comchromforum.org |
| Mobile Phase | Acetonitrile and Water (or a suitable buffer) | The liquid that carries the sample through the column. A gradient elution is often used to separate compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |
| Detection | UV at a suitable wavelength (e.g., 210-254 nm) | The nitrile group and the aromatic ring are chromophores that allow for UV detection. |
| Column Temperature | 25-40 °C | Temperature can affect the viscosity of the mobile phase and the selectivity of the separation. chromforum.org |
| Injection Volume | 5-20 µL | The amount of sample introduced into the HPLC system. |
This table represents a hypothetical HPLC method and parameters would require optimization for specific applications.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is primarily employed for two key applications: the determination of volatile impurities, such as residual solvents from the synthesis and purification processes, and for monitoring the progress of the synthesis reaction itself. google.com
For the analysis of residual solvents, headspace GC is the preferred method. rroij.comptfarm.pl This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase (the headspace), which is then injected into the GC. This avoids the injection of non-volatile matrix components that could contaminate the GC system. The method can be validated to quantify residual solvents according to ICH guidelines. shimadzu.com
GC coupled with a mass spectrometer (GC-MS) is an invaluable tool for reaction monitoring. It allows for the identification of intermediates, by-products, and unreacted starting materials in a reaction mixture. researchgate.netresearchgate.net This information is crucial for optimizing reaction conditions to maximize the yield and purity of the desired product. The use of a halogen-specific detector (XSD) can also be beneficial, providing high selectivity for halogenated compounds and resulting in cleaner chromatograms with less background noise. nih.gov
The table below outlines typical GC parameters for the analysis of volatile impurities in this compound.
| Parameter | Typical Conditions for Headspace GC | Purpose |
| Column | DB-624 or similar, 30 m x 0.32 mm x 1.8 µm | A polar column suitable for the separation of a wide range of common organic solvents. rroij.com |
| Carrier Gas | Helium or Hydrogen | The inert gas that carries the sample through the column. |
| Oven Program | A temperature gradient, e.g., 40°C hold for 5 min, then ramp to 240°C at 10°C/min | Separates compounds based on their boiling points and interactions with the stationary phase. |
| Injector | Split/Splitless, with headspace autosampler | Introduces the volatile components into the GC system. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides a robust and linear response for most organic compounds. MS allows for the identification of unknown compounds. researchgate.netresearchgate.net |
| Headspace Vial Temp | 80-120 °C | Optimized to ensure efficient partitioning of volatile analytes into the headspace. |
| Headspace Incubation Time | 15-30 min | Allows the sample to reach equilibrium before injection. |
This table represents a hypothetical GC method and parameters would require optimization for specific applications.
Computational Chemistry and Theoretical Investigations of 2,5 Dibromo 3 Fluorobenzonitrile
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the properties of molecular systems. For a molecule like 2,5-dibromo-3-fluorobenzonitrile, DFT calculations can elucidate its fundamental chemical characteristics. These calculations are typically performed using a functional, such as B3LYP, combined with a suitable basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.
Geometry Optimization and Electronic Structure Analysis
The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy state on the potential energy surface. For this compound, this would result in a planar benzene (B151609) ring with the attached cyano, fluorine, and bromine substituents.
The electronic structure analysis, following geometry optimization, reveals key molecular orbital characteristics, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. In halogenated benzonitriles, the presence of electronegative halogen atoms can influence the energies of these frontier orbitals.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Molecules)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-CN | 1.44 | - | - |
| C≡N | 1.16 | - | - |
| C-F | 1.35 | - | - |
| C-Br (C2) | 1.89 | - | - |
| C-Br (C5) | 1.89 | - | - |
| C-C (aromatic) | 1.39 - 1.40 | - | - |
| C-C-C (aromatic) | - | 118 - 122 | - |
| C-C-F | - | 119 | - |
| C-C-Br | - | 121 | - |
| C-C-CN | - | 120 | - |
| Br-C-C-F | - | - | 180 |
| F-C-C-C | - | - | 180 |
Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar halogenated aromatic compounds.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) for Validation
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly valuable in this regard. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate the ¹³C and ¹H NMR chemical shifts. The predicted shifts for this compound would be influenced by the electronic environment of each nucleus, which is significantly affected by the electronegative fluorine and bromine atoms, as well as the anisotropic effect of the cyano group.
Table 2: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative)
| Atom | Predicted Chemical Shift (ppm) |
| C1 (-CN) | 110 |
| C2 (-Br) | 115 |
| C3 (-F) | 160 (J_CF coupling) |
| C4 (-H) | 130 |
| C5 (-Br) | 118 |
| C6 (-H) | 132 |
| C (in -CN) | 117 |
| H4 | 7.8 |
| H6 | 7.9 |
Note: These are illustrative values. Actual chemical shifts would require specific DFT calculations and would show coupling patterns, especially for the carbon attached to fluorine.
Molecular Electrostatic Potential Mapping and Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP map would be expected to show regions of negative electrostatic potential (red) around the nitrogen atom of the cyano group and the fluorine atom, due to their high electronegativity. These regions indicate sites susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) would be expected around the hydrogen atoms, indicating sites for nucleophilic attack. The bromine atoms can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the atom, making them potential sites for halogen bonding interactions. The MEP map is a valuable tool for predicting the regioselectivity of chemical reactions.
Molecular Modeling and Simulation
Beyond static quantum chemical calculations, molecular modeling and simulation techniques can be used to explore the dynamic behavior and intermolecular interactions of this compound.
Conformational Analysis and Energy Landscapes
For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the rotation of the cyano group. However, due to the sp-hybridization of the carbon and nitrogen atoms in the nitrile group, this rotation is generally not a significant factor. The molecule is expected to have a largely planar equilibrium geometry. The energy landscape would likely show a deep minimum corresponding to this planar conformation.
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds)
The investigation of intermolecular interactions is crucial for understanding the solid-state packing and bulk properties of the compound. Given its structure, this compound has the potential to form several types of non-covalent interactions:
Halogen Bonding: The bromine atoms, and to a lesser extent the fluorine atom, can act as halogen bond donors, interacting with electron-rich atoms (such as the nitrogen of the cyano group) on adjacent molecules. The presence of a positive sigma-hole on the bromine atoms would facilitate these interactions.
π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the presence of the polar C-F, C-Br, and C≡N bonds. These dipoles can align in the solid state, leading to stabilizing dipole-dipole interactions.
Computational methods, such as those based on the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots, can be used to characterize and quantify the strength of these intermolecular forces.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of compounds with their biological activity or chemical reactivity using statistical models. beilstein-journals.org These models are invaluable for predicting the properties of new compounds before they are synthesized, saving time and resources. aimspress.com For this compound, QSAR models can be developed to predict its behavior in various chemical or biological systems. The process involves calculating a set of molecular descriptors that quantify different aspects of the molecule's structure and then using statistical methods, like multiple linear regression, to build a predictive model. aimspress.comnih.gov
The reactivity of this compound is dictated by the interplay of electronic and steric effects from its substituents: two bromine atoms, a fluorine atom, and a nitrile group (-CN) on the benzene ring.
Electronic Parameters: The fluorine and bromine atoms are highly electronegative and act as electron-withdrawing groups through the inductive effect. The nitrile group is also strongly electron-withdrawing. These effects significantly lower the electron density of the aromatic ring, making it susceptible to nucleophilic attack. Density Functional Theory (DFT) calculations can be used to compute various electronic descriptors that quantify these effects. researchgate.net Studies on other substituted benzonitriles have shown that electron-withdrawing groups stabilize C-C bond activation products, and this stabilization is dependent on the position of the substituent. acs.orgacs.org For instance, research on fluorinated benzonitriles demonstrated that ortho-fluoro substituents have a more pronounced stabilizing effect compared to meta-fluoro substituents. acs.org
Steric Parameters: The size of the bromine atoms at positions 2 and 5 creates steric hindrance, which can influence the accessibility of adjacent positions on the ring to reagents. Steric parameters like molar refractivity (MR) or Taft steric parameters (Es) can be calculated to model these spatial effects. aimspress.com These parameters are crucial as they relate to how a molecule can physically interact with a receptor or a reactant. aimspress.com
A QSAR model for the chemical reactivity of this compound and its derivatives would correlate these descriptors with experimentally determined reaction rates or yields.
Table 1: Key Electronic and Steric Descriptors for QSAR Analysis of this compound
| Descriptor Type | Descriptor Name | Description | Relevance to Reactivity |
| Electronic | HOMO Energy (Highest Occupied Molecular Orbital) | Energy of the outermost electron orbital; relates to the ability to donate electrons. | Indicates susceptibility to electrophilic attack. |
| Electronic | LUMO Energy (Lowest Unoccupied Molecular Orbital) | Energy of the lowest energy empty orbital; relates to the ability to accept electrons. | Indicates susceptibility to nucleophilic attack. A lower LUMO energy suggests higher electrophilicity. aimspress.com |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |
| Electronic | Atomic Charges | Calculated charge distribution on each atom. | Pinpoints electropositive sites prone to nucleophilic attack and electronegative sites for electrophilic attack. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. aimspress.com | Encodes information about the bulkiness of substituents, which can affect binding to active sites. |
| Steric | Molecular Volume/Surface Area | The 3D space occupied by the molecule. | Directly relates to steric hindrance and the ability to fit into a specific binding pocket. |
When the three-dimensional structure of a biological target is unknown, ligand-based drug design becomes a critical strategy. nih.gov This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. Using this compound as a starting scaffold, new derivatives can be designed and prioritized.
A key technique in ligand-based design is pharmacophore modeling. A pharmacophore is an arrangement of steric and electronic features necessary for optimal interaction with a specific biological target. nih.gov Starting with this compound, a hypothetical pharmacophore model could be constructed featuring:
Hydrogen Bond Acceptors: The nitrogen atom of the nitrile group and the fluorine atom.
Aromatic/Hydrophobic Center: The benzene ring.
Halogen Bond Donors: The bromine atoms, which can engage in specific halogen bonding interactions.
By identifying which of these features are essential for a desired activity, computational models can guide the synthesis of new derivatives. For example, if halogen bonding is found to be crucial, derivatives could be designed where the bromines are replaced with other halogens to modulate this interaction.
In Silico Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry can predict the most likely pathways for chemical reactions and their selectivity (chemo-, regio-, and stereoselectivity). For this compound, this is particularly useful for predicting the outcomes of reactions like nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.
DFT calculations can be employed to model the potential energy surface of a reaction. acs.org This involves calculating the energies of reactants, intermediates, transition states, and products. The reaction pathway with the lowest activation energy barrier is the most kinetically favorable.
For this compound, key questions that can be addressed include:
Regioselectivity in SNAr: Will a nucleophile preferentially replace one of the bromine atoms or the fluorine atom? The electron-withdrawing nitrile group activates the ring towards nucleophilic attack, and computational models can determine which position is most activated.
Selectivity in Cross-Coupling: In reactions like Suzuki or Buchwald-Hartwig couplings, will the C-Br bond at position 2 or position 5 react first? The electronic environment and steric hindrance around each bromine are different, and computational modeling can predict the relative reactivity of each site.
Tools like BioTransformer or Meteor can be used to predict metabolic transformations, which are a form of chemical reaction occurring in biological systems. nih.gov
Table 2: In Silico Prediction of Potential Reactions and Selectivity
| Reaction Type | Computational Method | Predicted Selectivity Profile |
| Nucleophilic Aromatic Substitution (SNAr) | DFT Transition State Search | Prediction of whether the F or Br atoms are substituted, based on calculated activation energies. The position para to the strong electron-withdrawing nitrile group is often highly activated. |
| Suzuki Cross-Coupling | DFT Calculation of Oxidative Addition Barriers | Prediction of whether the C-Br bond at position 2 or 5 is more reactive towards a Palladium catalyst. Steric hindrance at the ortho-position (C2) may influence reactivity. |
| Metabolic Transformation | Expert Systems (e.g., BioTransformer) nih.gov | Prediction of Phase I (e.g., hydroxylation of the ring) and Phase II (e.g., conjugation) metabolites. |
Virtual Screening and Computational Library Design for Derivative Synthesis
Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to possess a desired biological activity. researchgate.net If this compound is identified as a "hit" compound, a virtual library of its derivatives can be created and screened in silico to find more potent analogues.
The process involves these steps:
Library Enumeration: A virtual library is designed by systematically modifying the core structure of this compound. This could involve replacing the bromine atoms with a wide range of other functional groups (e.g., alkyl, aryl, amino groups) or modifying the nitrile group.
Screening: This library is then screened using computational methods.
Ligand-Based Virtual Screening (LBVS): If a pharmacophore model is available, the library is filtered to find molecules that match the required features. nih.gov
Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking simulations are performed. nih.gov Docking predicts the binding pose and affinity of each derivative within the target's active site. nih.gov
Hit Selection: Compounds with high predicted activity (e.g., high docking scores) are selected for synthesis and experimental testing. nih.gov
This approach significantly narrows down the number of compounds that need to be synthesized, focusing experimental efforts on the most promising candidates. nih.gov
Table 3: Example of a Virtual Library Design Based on this compound
| Scaffold | R1 (Position 2) | R2 (Position 5) | R3 (Position 3) | R4 (Position 1) |
| Benzonitrile (B105546) | -Br (parent) | -Br (parent) | -F (parent) | -CN (parent) |
| Benzonitrile | -CH3 | -Br | -F | -CN |
| Benzonitrile | -Phenyl | -Br | -F | -CN |
| Benzonitrile | -NH2 | -Br | -F | -CN |
| Benzonitrile | -Br | -CH3 | -F | -CN |
| Benzonitrile | -Br | -Phenyl | -F | -CN |
| Benzonitrile | -Br | -NH2 | -F | -CN |
Strategic Applications of 2,5 Dibromo 3 Fluorobenzonitrile in Complex Molecule Synthesis
Role as a Versatile Building Block in Advanced Organic Synthesis
The utility of 2,5-Dibromo-3-fluorobenzonitrile in organic synthesis is primarily attributed to its capacity to undergo a range of chemical modifications at its bromo and fluoro-substituted positions. This adaptability makes it a foundational component for creating a wide array of more complex molecules.
Synthesis of Diversely Substituted Benzonitrile (B105546) Derivatives
The presence of two bromine atoms and a fluorine atom on the benzonitrile ring allows for the stepwise and regioselective introduction of various functional groups. This leads to the generation of a diverse library of substituted benzonitrile derivatives. The differential reactivity of the halogen atoms—with the bromine atoms being more susceptible to certain coupling reactions and the fluorine atom to others—enables chemists to control the sequence of functionalization, thereby accessing a broad chemical space of novel compounds. chemicalbook.combldpharm.com
Construction of Biaryl and Heterobiaryl Systems via Cross-Coupling
The bromine atoms in this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This class of reactions is a powerful method for the formation of carbon-carbon bonds, specifically for creating biaryl and heterobiaryl frameworks. nih.govorganic-chemistry.org These structural motifs are prevalent in many biologically active molecules and functional materials. The ability to selectively couple at one or both bromine positions provides a modular approach to synthesizing complex biaryl systems that would be challenging to construct using other methods. nih.govresearchgate.net
Pharmaceutical and Agrochemical Intermediate Synthesis
The structural features of this compound make it a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemical compounds. chemicalbook.comnih.gov Its role often involves serving as a scaffold upon which the final, more complex, and biologically active molecule is assembled.
Precursors for Active Pharmaceutical Ingredients (APIs) and Lead Compound Generation
This compound is a valuable precursor for the synthesis of APIs. ossila.com Its multifunctional nature allows for the introduction of various pharmacophores and other structural elements that are essential for biological activity. Medicinal chemists utilize this compound to generate libraries of novel compounds for screening and identifying new lead structures in drug discovery programs.
Synthesis of Specific Therapeutic Agent Intermediates (e.g., Olaparib intermediates, quinazolines, antimutagenic drugs)
This compound and its derivatives are instrumental in the synthesis of specific therapeutic agents. For instance, related fluorobenzonitrile structures are key intermediates in the preparation of the PARP inhibitor Olaparib, a drug used in cancer therapy. chemicalbook.comgoogle.comgoogle.com The synthesis of quinazoline (B50416) and quinazolinone derivatives, a class of compounds known for a wide range of pharmacological activities including antibacterial, antifungal, and anti-inflammatory properties, can also utilize fluorobenzonitrile precursors. derpharmachemica.comossila.com Furthermore, derivatives of this compound have been used in the synthesis of antimutagenic drugs. ossila.com For example, certain bichalcophene fluorobenzamidines, prepared from related bromo-fluorobenzonitrile starting materials, have demonstrated significant efficacy in reducing mutation frequencies. ossila.com
Utility in Agrochemical Development and Derivatives
The application of this compound extends to the agrochemical industry. chemicalbook.comnih.gov The synthesis of novel pesticides and herbicides often relies on the construction of complex organic molecules, and this compound provides a robust starting point for creating new agrochemical derivatives with desired biological activities and environmental profiles.
Advanced Materials Science Applications
The pursuit of novel materials with enhanced performance characteristics is a driving force in materials science. The dibromo and fluoro-substituted benzonitrile structure of this compound makes it a compelling candidate for the synthesis of next-generation organic electronic materials. The two bromine atoms provide handles for sequential or dual cross-coupling reactions, allowing for the introduction of diverse functional groups, while the electron-withdrawing nitrile and fluorine substituents can be used to tune the electronic properties of the resulting molecules.
Thermally Activated Delayed Fluorescence (TADF) has emerged as a key mechanism for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). wikipedia.org TADF emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states, which allows for efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state, followed by fluorescence. wikipedia.orgnih.gov This process harvests non-emissive triplet excitons, which would otherwise be wasted, leading to significantly improved device performance. rsc.org
The design of TADF molecules often involves the combination of electron-donating and electron-accepting moieties to achieve the necessary small S₁-T₁ energy gap. google.comacs.org While specific syntheses starting from this compound are not extensively documented, its structure is well-suited for the creation of TADF emitters. The fluorobenzonitrile core can act as an electron-accepting unit. The bromine atoms can be substituted via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to attach various electron-donating groups. This modular approach would allow for the fine-tuning of the electronic properties and the S₁-T₁ energy gap of the final TADF molecule.
A hypothetical synthetic route could involve the sequential cross-coupling of two different donor groups to the dibrominated core, leading to asymmetric TADF emitters with optimized charge-transfer characteristics. The fluorine substituent can further enhance the electron-accepting nature of the benzonitrile core and potentially improve the stability of the final device.
Table 1: Representative TADF Emitters and their Photophysical Properties
| Emitter | Donor | Acceptor | Emission Color | External Quantum Efficiency (EQE) (%) |
| CCX-I | Carbazole | Triazine | Deep-Blue | >19 |
| TRZ 3(Ph-PTZ) | Phenothiazine | 2,4,6-triphenyl-1,3,5-triazine | Yellowish-Green | 17.4 |
| 2CzPN | Carbazole | Phthalonitrile | Blue | ~20 |
This table presents examples of high-performance TADF emitters to illustrate the types of molecules that could potentially be synthesized using precursors like this compound. The data is sourced from existing literature on TADF materials. nih.govacs.org
Persistent room-temperature phosphorescence (RTP) in purely organic materials is a rare and highly sought-after phenomenon with applications in bio-imaging, anti-counterfeiting, and displays. nih.gov The key to achieving efficient RTP is to promote intersystem crossing (ISC) from the singlet to the triplet state and to suppress non-radiative decay of the triplet excitons. acs.orgorganic-chemistry.org This is often accomplished by incorporating heavy atoms to enhance spin-orbit coupling and by creating a rigid molecular environment to minimize vibrational quenching. organic-chemistry.org
The bromine atoms in this compound can facilitate ISC through the heavy-atom effect. This compound could serve as a core structure onto which other molecular fragments are built to create a rigid, planar system. For instance, intramolecular cyclization reactions following initial cross-coupling could lead to polycyclic aromatic structures that provide the necessary rigidity to stabilize the triplet state and enable RTP. The nitrile group could also be a site for further chemical modification to tune the phosphorescent properties.
Recent research has shown that integrating RTP building blocks into a single molecule can lead to materials with ultralong RTP lifetimes. nih.gov The dibromo functionality of this compound allows for the facile introduction of two such RTP-active units, potentially leading to novel and highly efficient phosphorescent materials.
The development of new materials with precisely controlled properties is crucial for advancing technology. The reactivity of this compound offers a platform for creating a diverse range of functional organic materials. The ability to perform selective and sequential cross-coupling reactions at the two bromine positions allows for the construction of complex, non-symmetrical molecules. This level of control is essential for tuning properties such as solubility, solid-state packing, and electronic energy levels.
For example, by attaching liquid crystalline moieties, it may be possible to create materials with interesting self-assembling properties. Alternatively, the introduction of redox-active groups could lead to new materials for organic batteries or electrochromic devices. The fluorine and nitrile groups also provide opportunities for further derivatization, adding another layer of tunability to the material design process.
Design and Synthesis of Specific Chemical Scaffolds
Beyond materials science, this compound is a valuable building block for the synthesis of specific and complex organic molecules, including polycyclic systems and functionalized heterocyclic compounds.
Methyleneindenes are important structural motifs found in various biologically active compounds and are used as precursors for functional materials and in organometallic chemistry. acs.orgorganic-chemistry.org Several synthetic methods for methyleneindenes have been developed, with many relying on palladium-catalyzed tandem reactions. rsc.orgnih.gov
A potential application of this compound in this area could be as a starting material for the synthesis of highly substituted or polycyclic indenone derivatives. While not a direct precursor to methyleneindene itself, its dibromoaromatic structure is a key feature in the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). Palladium-catalyzed annulation reactions of dihaloaromatic compounds are a powerful tool for constructing complex polycyclic systems. rsc.orgyoutube.com For instance, a [3+3] annulation strategy could potentially be employed, where this compound is coupled with a suitable di-boronic ester to form a larger polycyclic framework. The nitrile and fluorine substituents would be carried through the synthesis, providing handles for further functionalization of the final polycyclic structure.
The synthesis of large PAHs is of great interest due to their unique electronic and optical properties, with applications in organic electronics. researchgate.netcapes.gov.brbohrium.com The use of asymmetrically substituted precursors like this compound could lead to the formation of novel, non-centrosymmetric PAHs with interesting chiroptical or nonlinear optical properties.
While the synthesis of "bichalcophene fluorobenzamidines" is not a widely reported class of compounds, we can infer the synthetic utility of this compound for related structures. The term suggests a molecule containing two chalcogen-containing heterocycles (like thiophene (B33073) or selenophene) attached to a fluorobenzamidine core. The amidine functional group is a nitrogen-containing analogue of a carboxylic acid and can be synthesized from a nitrile.
A plausible synthetic route would involve the conversion of the nitrile group of this compound into an amidine. This could be followed by a double Suzuki or Stille coupling reaction to attach two chalcophene units at the positions of the bromine atoms. The resulting bichalcophene fluorobenzamidine would be a highly functionalized molecule with potential applications as a ligand for metal catalysts or as a building block for supramolecular assemblies. The presence of the fluorine atom and the two chalcogen-containing rings would likely impart unique electronic and coordination properties to the molecule.
Utility in Synthesizing Compounds for Enzyme Inhibition Studies
There is currently no available scientific literature or patent data detailing the use of this compound as a starting material or intermediate in the synthesis of compounds for enzyme inhibition studies.
Application in Preparing Ligands for Receptor Binding Investigations
No published research or patents were identified that describe the application of this compound in the preparation of ligands for receptor binding investigations.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes
The synthesis of polyfunctionalized aromatic compounds like 2,5-Dibromo-3-fluorobenzonitrile often relies on classical methods that may involve harsh conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways.
Key areas for investigation include:
One-Pot and Telescoping Reactions: Designing reaction sequences where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing the need for intermediate purification steps. For example, developing a one-pot ammoxidation and halogenation process from a simpler methylarene precursor could streamline the synthesis. acs.orgacs.org
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, enhancing safety and yield. researchgate.net They can enable the use of highly reactive intermediates and facilitate scalability. A cyanide-free synthesis of the nitrile group using flow chemistry could be a greener alternative to traditional methods. researchgate.net
Catalysis Innovation: Exploring novel catalytic systems is crucial. This includes using earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals (e.g., palladium) in cross-coupling reactions. acs.orgnih.gov Furthermore, photoredox and enzymatic catalysis present opportunities for performing transformations under mild conditions. chemscene.comacs.org
Greener Reagents and Solvents: A significant focus should be on replacing hazardous reagents and solvents. For instance, using sodium halides as a source for electrophilic halogens in environmentally friendly solvents like ethanol (B145695) represents a sustainable approach. nih.gov The use of ionic liquids, which can act as both solvent and catalyst and are often recyclable, also presents a promising avenue. rsc.org
Table 1: Comparison of Synthetic Approaches for Halogenated Benzonitriles
| Feature | Traditional Synthetic Routes | Future Sustainable Routes |
|---|---|---|
| Starting Materials | Often complex, multi-functionalized precursors. | Simple, readily available feedstocks (e.g., toluene, benzene). acs.orgrsc.org |
| Reagents | Stoichiometric use of hazardous reagents (e.g., strong acids, cyanides). mdpi.com | Catalytic systems, greener reagents (e.g., sodium halides), biocatalysts. chemscene.comnih.gov |
| Process | Multi-step batch processes with intermediate isolation. | One-pot reactions, continuous flow processes. acs.orgresearchgate.net |
| Conditions | Often require high temperatures and pressures. | Mild conditions (e.g., room temperature, visible light). acs.org |
| Waste | Generation of significant hazardous waste. | High atom economy, recyclable catalysts and solvents. rsc.org |
Exploration of Underutilized Reactivity Modes for Enhanced Molecular Complexity
The this compound scaffold possesses multiple reactive sites, each offering distinct opportunities for functionalization. While standard reactions like nucleophilic aromatic substitution (SNAr) at the fluorine-activated position and palladium-catalyzed cross-coupling at the bromine positions are known, there is vast potential in exploring less conventional reactivity. ossila.comlibretexts.org
Future research should focus on:
Site-Selective Functionalization: Developing methods to selectively react one of the two non-equivalent bromine atoms. The C2-Br is sterically hindered and electronically influenced by the adjacent fluorine and nitrile groups, while the C5-Br is more accessible. Tuning reaction conditions or using specifically designed catalysts could allow for sequential, controlled derivatization at these two sites.
C-H Activation: Direct functionalization of the C4 and C6 C-H bonds would provide a highly atom-economical route to more complex structures, bypassing the need for pre-functionalized starting materials.
Nitrile Group Transformations: Beyond simple hydrolysis or reduction, the nitrile group can participate in various cycloaddition reactions to form heterocyclic structures, which are prevalent in medicinal chemistry and materials science.
Photoredox and Electrocatalysis: These modern synthetic tools can unlock novel reaction pathways that are inaccessible through traditional thermal methods, such as radical-based transformations and unconventional coupling reactions. acs.org
Table 2: Reactivity Profile of this compound
| Functional Group | Known Reactivity | Potential Underutilized Reactivity |
|---|---|---|
| C-F Bond | Nucleophilic Aromatic Substitution (SNAr). ossila.com | Reductive defluorination; participation in frustrated Lewis pair chemistry. |
| C-Br Bonds | Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), Grignard formation. jeeadv.ac.in | Site-selective cross-coupling; Ullmann coupling; radical-based functionalization. nih.gov |
| Nitrile Group (-CN) | Hydrolysis to amide/carboxylic acid; reduction to amine. jeeadv.ac.in | Cycloaddition reactions; metal-mediated insertions; enzymatic transformations. |
| Aromatic C-H Bonds | Generally unreactive in standard transformations. | Directed or non-directed C-H activation/functionalization. |
Advanced Mechanistic Investigations Employing In-situ Techniques and Refined Computational Models
A deep understanding of reaction mechanisms is paramount for optimizing reaction conditions, predicting outcomes, and designing novel transformations. For a multi-functional molecule like this compound, elucidating the factors that govern regioselectivity and reactivity is a key challenge.
Future research opportunities include:
In-situ Spectroscopy: Techniques such as ReactIR (Infrared), process NMR (Nuclear Magnetic Resonance), and in-situ mass spectrometry can provide real-time data on the concentration of reactants, intermediates, and products. This allows for the direct observation of transient species and the generation of detailed kinetic profiles.
Computational Modeling: Density Functional Theory (DFT) calculations are powerful tools for predicting reaction pathways and regioselectivity. researchgate.net They can be used to calculate the energies of intermediates and transition states, for example, in the nucleophilic substitution of the fluorine atom or the oxidative addition step in cross-coupling at the bromine sites. digitellinc.comnih.gov This predictive capability can guide experimental design and reduce trial-and-error. researchgate.netnih.gov
Combined Approaches: The most powerful insights will come from a synergistic approach that combines in-situ experimental data with high-level computational models. This can validate theoretical predictions and provide a comprehensive picture of complex reaction networks, such as competitive C-Br versus C-F bond activation.
Table 3: Advanced Techniques for Mechanistic Investigation
| Technique | Type of Information | Application to this compound |
|---|---|---|
| In-situ FT-IR/Raman | Real-time monitoring of functional group changes. | Tracking the consumption of the nitrile group or formation of intermediates in SNAr reactions. |
| In-situ NMR | Structural information on species in solution. | Identifying and characterizing transient intermediates, determining reaction kinetics. |
| Density Functional Theory (DFT) | Energies of molecules, transition states, and reaction pathways. researchgate.net | Predicting site selectivity in cross-coupling; modeling the influence of fluorine on reactivity. digitellinc.comnih.gov |
| Kinetic Isotope Effect (KIE) Studies | Information about bond-breaking in the rate-determining step. | Elucidating mechanisms of C-H activation or halogen-metal exchange. |
Expanding the Scope of this compound as a Building Block in Emerging Chemical Fields
The unique electronic properties and substitution pattern of this compound make it an attractive scaffold for applications beyond traditional organic synthesis.
Emerging opportunities lie in:
Materials Science: The electron-withdrawing nature of the fluorine and nitrile groups can be exploited in the design of organic electronic materials. Derivatives could serve as building blocks for organic light-emitting diodes (OLEDs), particularly as hosts or emitters in Thermally Activated Delayed Fluorescence (TADF) materials. ossila.com The dibromo functionality allows for polymerization to create functional polymers with tailored optical and electronic properties.
Medicinal Chemistry and Agrochemicals: Fluorine-containing molecules are of immense interest in drug discovery due to fluorine's ability to modulate properties like metabolic stability and binding affinity. researchgate.net The scaffold can be elaborated into complex molecules for screening as enzyme inhibitors or receptor modulators. evitachem.com The nitrile group is also a common feature in many bioactive compounds.
Chemical Biology: After being functionalized with reporter tags (e.g., fluorophores) or reactive handles, derivatives of this compound could be developed as chemical probes to study biological systems, for instance, in androgen receptor imaging. acs.org
Table 4: Potential Applications in Emerging Fields
| Field | Potential Role of this compound | Key Structural Features |
|---|---|---|
| Organic Electronics | Precursor for TADF emitters, n-type semiconductors, functional polymers. | Electron-deficient aromatic core, sites for extension of conjugation (C-Br). ossila.com |
| Medicinal Chemistry | Scaffold for enzyme inhibitors, receptor antagonists, anticancer agents. evitachem.comnih.gov | Fluorine for metabolic stability/binding, multiple points for diversification. researchgate.net |
| Agrochemicals | Core structure for novel herbicides or fungicides. mdpi.com | Halogen substitution pattern common in active agrochemicals. |
| Supramolecular Chemistry | Building block for macrocycles and molecular cages. nih.gov | Defined bond vectors for directional assembly. |
Rational Design of Derivatives for Highly Targeted Synthetic and Materials Science Applications
Moving beyond serendipitous discovery, the future lies in the rational, predictive design of this compound derivatives for specific functions. This involves a deep understanding of structure-property relationships, aided by modern computational tools.
Key strategies include:
Targeted Materials Design: For applications like OLEDs, derivatives can be computationally designed by simulating how different substituents attached at the bromine positions would affect the frontier molecular orbital (HOMO/LUMO) energies, and thus the emission color and efficiency.
Bifunctional Building Blocks: The differential reactivity of the halogen atoms can be exploited to create versatile intermediates. For example, one bromine could be selectively converted into a boronic ester, creating a molecule ready for a subsequent Suzuki coupling at the other bromine site. This allows for the controlled, step-wise construction of complex architectures.
Machine Learning and AI: As more data on the reactivity and properties of halogenated aromatics become available, machine learning models can be trained to predict the outcomes of reactions or the properties of new, virtual derivatives. researchgate.net This can accelerate the discovery of new functional molecules by prioritizing the most promising synthetic targets.
Bioisosteric Replacement: In medicinal chemistry, the dibromo-fluoro-benzonitrile core can be used as a starting point for creating analogues of known drugs, where the unique electronic and steric profile of the scaffold could lead to improved potency or selectivity.
Table 5: Examples of Rationally Designed Derivatives and Applications
| Derivative Structure (Hypothetical) | Design Rationale | Targeted Application |
|---|---|---|
| 5-Bromo-3-fluoro-2-(carbazol-9-yl)benzonitrile | Introduce a strong electron-donating group via SNAr at C-F, leaving bromines for further coupling. | Intermediate for TADF emitters in OLEDs. |
| (5-Bromo-2-fluoro-6-cyanophenyl)boronic acid | Selective conversion of one C-Br bond to a boronic acid for orthogonal reactivity. | Versatile building block for sequential cross-coupling reactions. |
| 2,5-Bis(4-alkoxyphenyl)-3-fluorobenzonitrile | Symmetrical substitution with liquid crystal-forming moieties. | Synthesis of novel liquid crystalline materials. |
| 5-Bromo-3-fluoro-2-(piperazin-1-yl)benzonitrile | Introduction of a basic nitrogen moiety common in CNS-active drugs. | Scaffold for medicinal chemistry exploration. acs.org |
Q & A
Q. What are the optimal synthetic routes for 2,5-Dibromo-3-fluorobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of polyhalogenated benzonitriles typically involves halogenation and nitrile functionalization. For bromo-fluoro derivatives, sequential electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Ullmann couplings) can be employed. For example, bromine substituents can be introduced via bromination of fluorobenzonitrile precursors using Br₂/FeBr₃ under controlled temperatures (40–60°C). Fluorine substitution may require directed ortho-metalation (DoM) strategies followed by electrophilic fluorination. Reaction purity can be monitored via TLC or HPLC, and yields optimized by adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd catalysts for cross-couplings) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for structural confirmation. For NMR, coupling patterns of aromatic protons (e.g., splitting due to adjacent Br/F substituents) and chemical shifts (e.g., nitrile carbon at ~115 ppm in ¹³C NMR) provide diagnostic data. Purity should be validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. X-ray crystallography can resolve ambiguities in regiochemistry if single crystals are obtainable. For trace impurities, GC-MS or LC-MS is recommended .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Brominated aromatics are potential irritants and require handling in fume hoods with nitrile gloves and lab coats. Stability tests (DSC/TGA) should precede scale-up to assess thermal risks. Storage at 2–8°C in airtight containers minimizes decomposition. Spill management requires neutralization with inert adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste channels. Safety data from structurally similar compounds (e.g., 4-Bromo-2,3-difluorobenzonitrile) suggest avoiding prolonged skin contact and using respiratory protection during aerosol-generating steps .
Advanced Research Questions
Q. How does the electronic and steric interplay between bromine and fluorine substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but may deactivate it toward electrophilic reactions. Fluorine’s inductive electron withdrawal and resonance effects further modulate reactivity. Steric hindrance from ortho-bromine can slow Pd-catalyzed couplings; thus, microwave-assisted synthesis or bulkier ligands (e.g., XPhos) may improve efficiency. Computational studies (DFT) can predict regioselectivity in C–Br bond activation, while Hammett constants quantify electronic effects .
Q. How can contradictory spectroscopic data for halogenated benzonitriles be resolved?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from solvent effects, isotopic interference (e.g., ⁷⁹Br vs. ⁸¹Br), or impurities. For example, overlapping signals in ¹H NMR can be resolved using 2D techniques (COSY, NOESY). Isotopic patterns in HRMS should match theoretical distributions (e.g., M+2 peaks for Br). Reproducibility requires strict adherence to drying protocols (e.g., molecular sieves for solvents) and calibration against certified reference materials. Collaborative validation across labs using standardized methods (e.g., USP guidelines) mitigates contradictions .
Q. What computational strategies predict the physicochemical properties of this compound for drug discovery applications?
- Methodological Answer : QSPR/QSAR models using descriptors like logP, molar refractivity, and topological polar surface area (TPSA) estimate solubility and permeability. Density functional theory (DFT) calculates electrostatic potential maps to identify reactive sites for derivatization. Molecular docking studies (AutoDock Vina) assess binding affinity to target proteins, though force fields must account for halogen bonding (Br/F interactions). ADMET predictions (e.g., SwissADME) evaluate toxicity risks, prioritizing compounds with low CYP inhibition and high bioavailability .
Key Notes
- Advanced questions integrate multidisciplinary methods (e.g., synthetic chemistry, computational modeling).
- Safety and reproducibility are emphasized in line with open-data initiatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




